Suberic anhydride
CAS No.: 10521-06-9
Cat. No.: VC21332249
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10521-06-9 |
---|---|
Molecular Formula | C8H12O3 |
Molecular Weight | 156.18 g/mol |
IUPAC Name | oxonane-2,9-dione |
Standard InChI | InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11-7/h1-6H2 |
Standard InChI Key | RMIBXGXWMDCYEK-UHFFFAOYSA-N |
SMILES | C1CCCC(=O)OC(=O)CC1 |
Canonical SMILES | C1CCCC(=O)OC(=O)CC1 |
Introduction
Physical and Chemical Properties
Basic Properties
Suberic anhydride, also known as oxonane-2,9-dione, is characterized by its distinct chemical structure and properties. The table below summarizes its key physical and chemical attributes:
Property | Value |
---|---|
Chemical Formula | C₈H₁₂O₃ |
CAS Number | 10521-06-9 |
Molecular Weight | 156.179 g/mol |
Exact Mass | 156.079 g/mol |
Physical Appearance | Light-beige, low-melting solid |
Alternative Names | Oxonane-2,9-dione, Korksaeure-anhydrid, Suberic acid-anhydride, Suberate anhydride |
Hazard Codes | Xi (Irritant) |
The compound possesses a cyclic structure with two carbonyl groups, giving it the characteristic reactivity of anhydrides .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural characteristics of suberic anhydride. The following spectroscopic data have been reported:
¹H NMR (500 MHz, DMSO-d₆):
δ 2.49 (t, J = 7.1 Hz, 4H), 1.56 (m, 4H), 1.32 (m, 4H)
¹³C NMR (125 MHz, DMSO-d₆):
δ 169.66, 34.47, 28.22, 24.03
Synthesis Methods
Preparation from Suberic Acid
The most common method for synthesizing suberic anhydride involves the dehydration of suberic acid using acetic anhydride as a dehydrating agent. This process can be summarized as follows:
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Suberic acid is mixed with acetic anhydride in appropriate proportions.
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The mixture is heated under reflux conditions for several hours.
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The reaction produces suberic anhydride and acetic acid as a byproduct.
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Acetic acid is removed through vacuum distillation.
A specific example from the literature describes the following procedure: Starting from 10 g (57 mmol) of suberic acid mixed with acetic anhydride and refluxed for 4 hours, 9 g (56 mmol) of suberic anhydride was obtained, representing a 98% yield. The product was characterized as a light-beige, low-melting solid .
Patent Process
A patented method for preparing suberic anhydride, specifically as an intermediate for vorinostat synthesis, involves:
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Adding specific amounts of suberic acid and acetic anhydride to a multi-necked flask.
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Placing the flask in a heat-collecting constant temperature heating magnetic stirring device.
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Conducting the reaction under vacuum distillation conditions to remove acetic acid as it forms.
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Adjusting pressure during the reaction and depressurizing in the later stages to evaporate unreacted acetic anhydride.
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Adding crystallization solvent directly to the reaction vessel after completion of the reaction .
This patented process demonstrates the industrial relevance of suberic anhydride as an intermediate in the pharmaceutical industry.
Applications
Polymer Chemistry
Suberic anhydride plays a significant role in polymer chemistry, particularly in the modification of polymers to enhance properties such as adhesion and flexibility. The bifunctional nature of suberic anhydride, with its reactive carbonyl groups, allows it to serve as a cross-linking agent in polymer synthesis.
The compound is especially valuable in the synthesis of biodegradable polymers. Its ability to react with dihydric alcohols results in the formation of ester linkages, which create the backbone of various biodegradable polyesters. These materials find applications in environmentally friendly products and biomedical devices.
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